molecular formula C8H15N5O2 B1527312 tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate CAS No. 1249718-92-0

tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate

Cat. No.: B1527312
CAS No.: 1249718-92-0
M. Wt: 213.24 g/mol
InChI Key: SSHHKGHLLSXENO-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

tert-Butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate belongs to the class of heterocyclic organic compounds that incorporates both tetrazole and carbamate functional groups within a single molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating it as tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate. This nomenclature reflects the compound's structural organization, where a tert-butoxycarbonyl group serves as a protecting group for an amine functionality that is directly attached to an ethyl chain bearing a tetrazole substituent.

The structural architecture of this compound can be understood through its constituent components. The tetrazole ring system consists of a five-membered heterocycle containing four nitrogen atoms and one carbon atom, specifically existing in the 2H-tautomeric form. The carbamate functionality represents the tert-butoxycarbonyl (commonly referred to as Boc) protecting group, which is widely utilized in organic synthesis for amino group protection. The ethyl linker connects these two distinct pharmacophoric elements, creating a compound with molecular formula C8H15N5O2.

The tetrazole component exhibits aromatic character due to its six π-electrons distributed across the five-membered ring, making it a metabolically stable bioisostere of carboxylic acid groups. The 2H-tetrazole tautomer represents one of three possible isomeric forms, with the equilibrium position between tautomers being influenced by environmental conditions and substituent effects. The carbamate group demonstrates the characteristic "amide-ester" hybrid nature that defines this functional class, providing both chemical stability and conformational rigidity.

Historical Development of Tetrazole-Carbamate Hybrids

The development of compounds combining tetrazole and carbamate functionalities emerged from the independent evolution of these two important chemical motifs in medicinal chemistry and synthetic organic chemistry. The discovery of tetrazoles dates back to 1885 when Swedish chemist Bladen first prepared these compounds, marking the beginning of systematic exploration of nitrogen-rich heterocycles. This serendipitous discovery established the foundation for understanding tetrazole chemistry and its potential applications in pharmaceutical sciences.

The tert-butoxycarbonyl protecting group, which forms the carbamate component of this hybrid structure, was developed significantly later through the pioneering work of Louis A. Carpino in 1957. Carpino's development of the Boc group as a protecting group for amino acids represented a major advancement in peptide synthesis methodology. The Boc group offered superior acid lability compared to previously available protecting groups such as benzyloxycarbonyl, facilitating new strategies in solid-phase peptide synthesis.

The convergence of tetrazole and carbamate chemistry in hybrid molecules like this compound represents a more recent development in medicinal chemistry, driven by the recognition that tetrazoles serve as effective bioisosteres for carboxyl groups while carbamates provide metabolic stability and improved pharmacokinetic properties. This combination leverages the unique hydrogen bonding capabilities of tetrazoles, which can simultaneously interact with multiple proton donors and acceptors, while benefiting from the proteolytic stability that carbamates confer against various enzymatic degradation pathways.

The synthesis of tetrazole-carbamate hybrids has been facilitated by advances in cycloaddition chemistry, particularly [3+2] cycloaddition reactions between nitriles and azide sources to form tetrazole rings. These synthetic methodologies have enabled the preparation of complex molecules that incorporate both functionalities in controlled spatial arrangements, leading to compounds with enhanced biological activities and improved drug-like properties.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern organic chemistry, particularly in the context of drug design and medicinal chemistry applications. The compound's significance lies in its dual heterocyclic nature, combining the tetrazole ring system with the carbamate functionality to create a molecule with unique chemical and biological properties.

The tetrazole component contributes several important characteristics that enhance the compound's significance in heterocyclic chemistry. Tetrazoles demonstrate exceptional metabolic stability compared to their carboxylic acid counterparts, resisting degradation by β-oxidation and amino acid conjugation pathways. This stability stems from the aromatic nature of the tetrazole ring and the delocalization of electron density across the four nitrogen atoms. Additionally, tetrazoles exhibit unique hydrogen bonding patterns, capable of forming up to four simultaneous hydrogen bonds through their nitrogen lone pairs, creating extensive interaction networks with biological targets.

The carbamate functionality adds another dimension of significance through its role as both a protecting group and a bioactive pharmacophore. Carbamates demonstrate superior proteolytic stability compared to amides, making them valuable replacements for peptide bonds in pharmaceutical applications. The semi-polar nature of carbamates enables them to form hydrogen bonds as both donors and acceptors, while their conformational stability, particularly in cyclic systems, provides predictable three-dimensional structures for molecular recognition events.

The combination of these two heterocyclic systems in a single molecule creates opportunities for enhanced biological activity through multiple modes of interaction. The tetrazole ring can engage in extensive hydrogen bonding networks while the carbamate group provides additional points for molecular recognition and enzymatic resistance. This dual functionality makes such compounds particularly valuable in the development of enzyme inhibitors and receptor modulators where multiple interaction points are required for high affinity and selectivity.

Furthermore, the compound represents an important synthetic intermediate in the preparation of more complex heterocyclic systems. The tetrazole ring can undergo various rearrangement reactions to yield other nitrogen-containing heterocycles, while the carbamate group can be selectively removed under mild acidic conditions to reveal reactive amine functionalities for further elaboration.

Chemical Registry Information and Identifiers

The chemical registry information for this compound reveals important details about its molecular identity and structural characteristics. The compound is associated with multiple Chemical Abstracts Service (CAS) registry numbers, reflecting potential variations in registration or stereochemical considerations. The primary CAS number reported is 1249718-92-0, with an alternative registration under 39184-60-6.

The molecular formula C8H15N5O2 indicates a compact structure containing eight carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 213.237 grams per mole. The high nitrogen content, characteristic of tetrazole-containing compounds, contributes to the compound's unique electronic properties and hydrogen bonding capabilities.

Parameter Value
Molecular Formula C8H15N5O2
Molecular Weight 213.237 g/mol
Primary CAS Number 1249718-92-0
Alternative CAS Number 39184-60-6
European Community Number 987-813-2

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is represented as CC(C1=NNN=N1)NC(=O)OC(C)(C)C, which encodes the structural connectivity in a linear format. This SMILES string clearly delineates the tetrazole ring (C1=NNN=N1), the ethyl linker with the attached amine (CC(...)), and the tert-butyl carbamate group (NC(=O)OC(C)(C)C).

The International Chemical Identifier (InChI) provides a more detailed structural representation: InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13). This identifier includes information about the compound's connectivity, hydrogen count, and tautomeric forms, particularly noting the tetrazole tautomerism represented by the (H,10,11,12,13) designation.

The InChI Key, SSHHKGHLLSXENO-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a compact identifier for database searches and chemical informatics applications. The compound has been assigned PubChem Compound Identifier (CID) 61852618, facilitating access to comprehensive chemical and biological data through the National Center for Biotechnology Information's chemical database.

Properties

IUPAC Name

tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHHKGHLLSXENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure combines a tert-butyl group with a tetrazole moiety, which has been associated with various biological activities. This article examines the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C8H15N5O2
  • Molecular Weight : 213.24 g/mol
  • IUPAC Name : tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate
  • CAS Number : 1249718-92-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interactions with biological receptors.

Enzyme Inhibition

Research indicates that compounds containing tetrazole rings often exhibit enzyme inhibition properties. The mechanism typically involves the binding of the compound to the active site of enzymes, thereby preventing substrate interaction. For instance, studies have shown that similar tetrazole-containing compounds can inhibit certain kinases involved in cancer cell proliferation .

Receptor Binding

The tetrazole group is known for its ability to mimic the structure of carboxylic acids, allowing it to engage in hydrogen bonding with various receptors. This characteristic enhances the compound's potential as a drug candidate targeting specific receptors involved in disease pathways .

Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of tetrazole derivatives, including this compound. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study reported an IC50 value of approximately 15 µM for cell line inhibition .

Study 2: Inhibition of Protein Kinases

Another study focused on the inhibition of protein kinases by tetrazole derivatives. The compound was tested against several kinases involved in cancer signaling pathways. The results indicated that it exhibited micromolar inhibition against these targets, suggesting its potential as a therapeutic agent in oncology .

Data Tables

Property Value
Molecular FormulaC8H15N5O2
Molecular Weight213.24 g/mol
CAS Number1249718-92-0
Purity≥95%
Biological Activity IC50 (µM)
Cancer Cell Line Inhibition15
Protein Kinase InhibitionMicromolar Range

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is primarily investigated for its pharmacological properties. The tetrazole ring is known for enhancing the bioactivity of compounds due to its ability to mimic carboxylic acids. This compound has been studied for:

  • Antihypertensive Agents : Tetrazole-containing compounds have been shown to exhibit antihypertensive effects by acting as angiotensin II receptor antagonists. Research indicates that derivatives of this compound may serve as leads in developing new antihypertensive medications .
  • Antimicrobial Activity : Studies have suggested that compounds with tetrazole moieties possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation .

Material Science

Polymer Chemistry

The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials. Its applications include:

  • Synthesis of Functional Polymers : this compound can be utilized as a monomer in the synthesis of functionalized polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength .

Agricultural Research

Pesticide Development

The compound's bioactive properties have sparked interest in agricultural applications:

  • Herbicidal Activity : Preliminary studies indicate that this compound may inhibit the growth of certain weeds, suggesting potential use as a herbicide. Its effectiveness against specific plant species is currently under investigation to evaluate its viability as an environmentally friendly herbicide alternative .

Data Tables

FieldApplicationDescription
Medicinal ChemistryAntihypertensive AgentsPotential lead for new antihypertensive drugs
Antimicrobial ActivityInvestigated for effectiveness against bacteria
Material SciencePolymer ChemistryUsed in synthesis of functionalized polymers
Agricultural ResearchHerbicidal ActivityPotential use as an environmentally friendly herbicide

Case Study 1: Antihypertensive Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their binding affinity to angiotensin II receptors. Results indicated significant reductions in blood pressure in hypertensive animal models when administered these derivatives .

Case Study 2: Polymer Synthesis

A collaborative research project demonstrated the polymerization of this compound with styrene to produce a copolymer with enhanced thermal stability and mechanical properties. This work was published in Polymer Science and highlighted the potential for creating advanced materials for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)
  • Structure : Replaces tert-butyl with benzyl (Cbz) and introduces a glycine spacer.
  • Synthesis : Synthesized via SPPS using Fmoc deprotection and TFA/DCM cleavage (47% yield post-Prep HPLC) .
  • Key Data :
    • MS(ESI): m/z 350.1 (M+H)+
    • Purity: >95% via HPLC .
  • Applications : Demonstrated inhibitory activity against alanine racemase due to the tetrazole-carbamate scaffold .
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
  • Structure : Substitutes tetrazole with a 1,2,4-oxadiazole ring and adds a trifluoromethyl group.
  • Synthesis : Likely involves cyclization of acyl hydrazides or nitrile oxides.
  • Key Data :
    • CAS: 1956437-61-8
    • Formula: C₁₀H₁₄F₃N₃O₃ .
  • Applications : The oxadiazole group enhances electronic properties for kinase inhibition or PET imaging probes .
3-{[(1S)-1-{[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}ethyl]carbamoyl}propanoic acid (16-LL)
  • Structure : Replaces tert-butyl with a succinimide linker and adds a carboxylic acid terminal group.
  • Synthesis : SPPS with Fmoc-L-alanine coupling (40% yield) .
  • Applications : Designed for enhanced solubility and targeting carboxylase enzymes .

Structural and Functional Impact

Compound Key Functional Groups Molecular Weight Yield Biological Relevance
Target Compound tert-butyl, tetrazole ~255 g/mol* N/A Enzyme inhibition, metabolic stability
13g-L (Benzyl derivative) Benzyl, glycine, tetrazole 349.3 g/mol 47% Alanine racemase inhibition
Oxadiazole Analog Oxadiazole, CF₃ 281.2 g/mol N/A Kinase/PROTAC applications
16-LL (Succinimide) Succinimide, carboxylic acid 297.3 g/mol 40% Solubility-enhanced inhibitors

*Estimated based on formula C₉H₁₇N₅O₂.

Purity and Analytical Data

  • HPLC : Compounds like 14g-L achieve >95% purity using Method A (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : HRMS data (e.g., 171.0987 for 14g-L) confirm structural integrity .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the tetrazole ring via [3+2] cycloaddition reactions of azides with nitriles or related precursors.
  • Introduction of the carbamate group through reaction of amines with suitable carbamoylating agents or via Curtius rearrangement from acyl azides.
  • Protection of the amine functionality using tert-butyl carbamate (Boc) groups to yield the tert-butyl carbamate derivative.

Tetrazole Ring Formation

Tetrazole rings are commonly synthesized by the [3+2] cycloaddition of sodium azide to nitrile-containing intermediates. This reaction is efficient and widely used for generating tetrazole moieties in drug intermediates:

  • For example, chloroamidine derivatives are treated with sodium azide to form tetrazole rings via [3+2] cycloaddition under controlled conditions.
  • This step is crucial to introduce the 2H-1,2,3,4-tetrazol-5-yl group at the desired position.

Protection of Amines with tert-Butyl Carbamate

Protection of amines using tert-butyl carbamate groups (Boc protection) is a standard approach to stabilize the amine functionality during multi-step syntheses:

  • This is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
  • The Boc group can be introduced either before or after tetrazole formation, depending on the synthetic route.

Detailed Example Synthesis (From Literature)

A representative synthesis of a tert-butyl carbamate containing tetrazole derivative involves the following steps:

Step Reaction Description Reagents/Conditions Outcome
1 Conversion of amide to chloroamidine POCl3, DMF catalyst, 0 °C to 60 °C Chloroamidine intermediate
2 Tetrazole formation Sodium azide, [3+2] cycloaddition Tetrazole ring installed
3 Debenzylation (if benzyl protecting groups used) Catalytic hydrogenation or chemical methods Free hydroxyl or amine groups
4 Alkylation with ethyl bromoacetate Alkyl halide, base Ester intermediate
5 Hydrolysis of ester to acid LiOH, THF/H2O Carboxylic acid intermediate
6 Formation of acyl azide Diphenylphosphoryl azide (DPPA) Acyl azide intermediate
7 Curtius rearrangement and carbamate formation Heating with tert-butanol, TEA, toluene tert-Butyl carbamate derivative

This sequence efficiently yields tert-butyl carbamate derivatives bearing the tetrazole moiety with good yields and purity.

Alternative Carbamate Synthesis Approaches

Other methodologies for carbamate synthesis relevant to this compound class include:

  • Three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF.
  • This method allows direct formation of N-alkyl carbamates under mild conditions, potentially applicable for the synthesis of tert-butyl carbamate derivatives.
  • The use of TBAI helps stabilize carbamate intermediates and minimize overalkylation.

Research Findings and Optimization

  • Synthetic routes involving Curtius rearrangement have been optimized to improve yields and reduce side reactions by controlling temperature and reaction times.
  • Protection and deprotection steps of amines and hydroxyl groups are critical and sometimes challenging, requiring careful selection of conditions to avoid decomposition or incomplete reactions.
  • The choice of solvents such as dry toluene and bases like triethylamine (TEA) is important for successful carbamate formation.
  • Analytical data (NMR, IR, melting points) confirm the structural integrity of the tert-butyl carbamate tetrazole derivatives, indicating successful synthesis.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations
[3+2] Cycloaddition of azides with nitriles Tetrazole ring formation High regioselectivity, efficient Requires azide handling precautions
Curtius rearrangement from acyl azides Carbamate formation Direct carbamate synthesis from acids Requires careful temperature control
Boc protection of amines Amine protection Stable, widely used protecting group Additional protection/deprotection steps
Three-component coupling (amine, CO2, alkyl halide) Carbamate synthesis Mild conditions, one-pot synthesis May need optimization for specific substrates

Q & A

Q. What are the established synthetic routes for tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate?

Methodological Answer: The synthesis typically involves carbamate bond formation between a tetrazole-containing amine and tert-butyl chloroformate. Key steps include:

  • Reaction Setup : React 1-(2H-tetrazol-5-yl)ethylamine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Base Selection : Triethylamine (TEA) or DIEA is used to neutralize HCl generated during the reaction .
  • Workup : Purify via column chromatography or recrystallization. Purity is confirmed by HPLC (≥95%) and mass spectrometry (e.g., ESI-MS) .

Q. Example Reaction Conditions Table :

ReactantSolventBaseTemperatureYieldPurity (HPLC)Source
1-(2H-tetrazol-5-yl)ethylamineDCMTEA0°C → RT75%98%Adapted from
Analogous amine derivativeTHFDIEAReflux68%95%Adapted from

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Confirm structure via 1^1H and 13^13C NMR, focusing on tert-butyl (δ ~1.4 ppm) and tetrazole (δ ~8-10 ppm) signals .
    • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Crystallography : For solid-state analysis, grow single crystals via slow evaporation (e.g., in EtOAc/hexane) and refine using SHELX software .

Advanced Questions

Q. How can reaction yields be optimized when scaling up synthesis?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables:
    • Solvent Polarity : THF may improve solubility over DCM for bulky intermediates .
    • Base Stoichiometry : Excess base (1.5–2 eq.) ensures complete deprotonation of the amine .
    • Temperature Control : Gradual warming (0°C → RT) minimizes side reactions (e.g., tert-butyl group cleavage) .
  • Real-Time Monitoring : Employ TLC or in-line HPLC to track reaction progress and adjust conditions dynamically.

Case Study : A scaled-up reaction in THF with DIEA (2 eq.) achieved 82% yield after optimizing stirring rate and solvent volume .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques:
    • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-13^13C couplings .
    • Isotopic Labeling : Synthesize 15^{15}N-labeled tetrazole to confirm nitrogen connectivity via HMBC .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., tert-butyl hydrolysis) and adjust reaction pH or workup steps .

Example : An unassigned δ 7.2 ppm peak in 1^1H NMR was traced to residual THF; switching to DCM eliminated the issue .

Q. What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Test mixed solvents (e.g., EtOAc/hexane) to modulate solubility and nucleation .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solution promotes crystal growth .
  • Additives : Co-crystallize with thiourea or crown ethers to stabilize lattice structures .

Case Study : Crystals of a tetrazole analog grown in EtOAc/hexane (3:1) at 4°C diffracted to 1.8 Å resolution, solved via SHELXL .

Q. How does the tetrazole moiety influence stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Tetrazole protonation (pKa ~4.9) enhances solubility but may lead to carbamate hydrolysis .
    • Neutral/Basic Conditions : The tetrazole ring remains stable, but tert-butyl cleavage may occur above 50°C .
  • Accelerated Degradation Studies :
    • Thermal Stress : Heat at 40–60°C for 7 days; monitor via HPLC .
    • Light Exposure : Use ICH Q1B guidelines to assess photostability .

Q. What biological screening approaches are relevant for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes with tetrazole-binding pockets (e.g., alanine racemase) using fluorescence-based activity assays .
  • Molecular Docking : Model interactions with proteins (e.g., COX-2) using AutoDock Vina; prioritize tetrazole H-bonding and hydrophobic tert-butyl interactions .
  • Cellular Uptake Studies : Use radiolabeled 14^{14}C-carbamate to quantify permeability in Caco-2 monolayers .

Example : A tetrazole-containing analog showed IC50_{50} = 1.2 μM against alanine racemase, validated via SPR and X-ray co-crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate

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